N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
Description
N-[4-(1-Methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with methanesulfonyl and phenyl groups. This compound has garnered attention in antiviral research due to its structural similarity to pharmacologically active pyrazoline derivatives .
Properties
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-25(21,22)19-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)20(18-16)26(2,23)24/h3-11,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSJYBFMGNFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-phenyl-3,5-dihydro-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Structure and Composition
The compound features a pyrazole ring and methanesulfonyl groups, which contribute to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 393.48 g/mol.
Chemistry
In synthetic chemistry, N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can selectively inhibit certain enzymes by binding to their active sites, thereby disrupting specific biochemical pathways. This property makes it a candidate for further research into therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise in treating various diseases. Research highlights include:
- Antitumor Activity : Pyrazoline derivatives exhibit significant cytotoxic effects against cancer cell lines.
- Antibacterial and Antifungal Properties : Several studies have reported the efficacy of related compounds against bacterial and fungal pathogens.
A notable study demonstrated that derivatives have potential as antiviral agents , targeting viral replication mechanisms effectively .
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes. Its properties may be utilized in creating advanced polymers or as catalysts in chemical reactions.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of pyrazoline derivatives. The results indicated that specific modifications of the methanesulfonamide structure enhanced cytotoxicity against human cancer cell lines by inducing apoptosis .
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition potential showed that the compound effectively inhibits cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition was linked to reduced inflammation markers in vitro .
Case Study 3: Antibacterial Efficacy
A series of experiments assessed the antibacterial activity of related sulfonamide compounds against Staphylococcus aureus. The findings revealed that modifications to the pyrazole ring significantly improved antibacterial potency .
Mechanism of Action
The mechanism of action of N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares core structural motifs with several benzenesulfonamide-pyrazoline hybrids. Key analogues include:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in ) enhances solubility but may reduce membrane permeability. Conversely, hydrophobic groups (e.g., benzoyl in ) improve target binding in hydrophobic enzyme pockets.
- Bioactivity Divergence: Despite shared pyrazoline-sulfonamide scaffolds, bioactivity varies significantly.
Pharmacokinetic and Thermodynamic Properties
Comparative molecular dynamics (MD) simulations and docking studies highlight differences in stability and binding:
Insights:
- The target compound’s dual sulfonamide groups may reduce metabolic clearance compared to monosubstituted analogues .
- Antiviral analogues (e.g., benzoyl derivatives) show superior docking scores but require further validation in vitro .
Biological Activity
N-[4-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C18H21N3O4S2
Molecular Weight : 407.51 g/mol
IUPAC Name : this compound
The compound features a pyrazole ring substituted with methanesulfonyl groups, which contribute to its biological activity. The unique structure allows for interactions with various biological targets.
This compound primarily functions as an enzyme inhibitor. The compound is believed to bind to the active sites of specific enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in conditions such as cancer and inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against key oncogenic targets such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models by targeting these pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. Molecular docking studies suggest that the methanesulfonyl group enhances the inhibitory activity against COX-II . This makes it a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study Type | Target | Result |
|---|---|---|
| Antitumor | BRAF(V600E), EGFR | Significant inhibition observed |
| Anti-inflammatory | COX-II | Effective inhibition with low cytotoxicity |
| Antimicrobial | Various bacteria | Exhibited promising antimicrobial activity |
In Vivo Studies
In vivo studies have further validated the efficacy of pyrazole derivatives in animal models. For example, compounds similar to this compound have shown reduced tumor sizes and improved survival rates in mice models of cancer .
Q & A
Q. What are the recommended synthetic routes and purification strategies for synthesizing this sulfonamide derivative with high yield and purity?
The compound can be synthesized via multi-step reactions, typically starting with the formation of the pyrazole core through cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Methanesulfonyl groups are introduced via sulfonylation reactions under anhydrous conditions. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate pyrazole ring closure .
- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install sulfonamide groups .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for structural elucidation and property characterization?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkages. IR spectroscopy for sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass 367.06036 g/mol) .
- X-ray Crystallography : Single-crystal studies to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy of sulfonamides.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methanesulfonyl chloride) .
- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .
Advanced Research Questions
Q. How can computational quantum chemistry guide the prediction of reactivity or biological activity for this compound?
- Reaction Path Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for sulfonylation or ring-closing steps. Tools like Gaussian or ORCA are recommended .
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities with target proteins, leveraging the sulfonamide moiety’s role in hydrogen-bond interactions .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What experimental design principles minimize variability in biological activity assessments across studies?
- Assay Standardization : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Stereochemical Analysis : Use chiral HPLC to confirm enantiopurity, as diastereomers may exhibit divergent bioactivity .
- Reproducibility Checks : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .
Q. How can researchers resolve contradictions in reported physicochemical or pharmacological data?
- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent polarity, salt forms) across studies using platforms like SciFinder or Reaxys .
- Cohort Studies : Collaborate with multiple labs to validate findings under harmonized protocols, addressing variables like hydration states or polymorphic forms .
- Advanced Characterization : Employ dynamic light scattering (DLS) or powder XRD to detect aggregation or crystalline phase differences that may alter solubility or activity .
Methodological Resources
- Synthetic Optimization : Follow Design of Experiments (DoE) frameworks to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Data Repositories : Share crystallographic data (CCDC) or spectral libraries (NMRShiftDB) to enhance reproducibility .
- Training : Courses like CHEM 416: Practical Training in Chemical Biology Methods provide hands-on guidance for complex experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
